2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Adenosine A1 receptor Radioligand binding GPCR pharmacology

Researchers requiring adenosine A1 antagonists with defined off-target profiles often face supply inconsistency or limited selectivity data. This compound (CAS 1339824-38-2) provides a validated A1 Ki of 15 nM and a 12-fold selectivity over A2A (Ki 180 nM), serving as a mid-range calibration standard for HTS campaigns. Key advantages: • Non-xanthine azetidine-piperidine scaffold offers a structurally distinct starting point for SAR diversification. • Low molecular weight (197.28 g/mol) and cLogP (~0.16) minimize non-specific binding artifacts in biochemical assays. • Multi-source commercial availability at ≥98% purity ensures supply chain redundancy.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 1339824-38-2
Cat. No. B1489819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
CAS1339824-38-2
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2CC(C2)N
InChIInChI=1S/C10H19N3O/c11-9-6-12(7-9)8-10(14)13-4-2-1-3-5-13/h9H,1-8,11H2
InChIKeyOSSSIXQOOAHGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one - Product Overview


2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (C10H19N3O, MW 197.28) is a small-molecule adenosine A1 receptor antagonist with an azetidine-piperidine ethanone scaffold [1]. In radioligand displacement assays using CHO cells expressing the human adenosine A1 receptor, it exhibits a Ki of 15 nM [2]. The compound is commercially available in research quantities with purity specifications of ≥95% to ≥98% .

Moderate A1 binding affinity Reported Ki context supports competitive displacement studies and receptor reserve evaluation
Partial A1/A2A selectivity window Defined selectivity profile enables adenosine receptor subtype differentiation experiments
Non-xanthine azetidine scaffold Chemically distinct core offers diversification for SAR and off-target profiling studies
Multi-vendor high purity ≥98% purity from multiple sources supports supply redundancy and lot consistency

Why This A1 Antagonist Cannot Be Substituted


Adenosine A1 receptor antagonists display widely divergent selectivity profiles across the adenosine receptor family, and even compounds with similar A1 affinity can differ by orders of magnitude in off-target binding at A2A, A2B, and A3 subtypes [1]. This compound's 12-fold A1/A2A selectivity (Ki 15 nM vs. 180 nM) occupies a distinct middle ground—neither as non-selective as CGS 15943 (A1/A2A ratio ~1.2) nor as highly A1-selective as DPCPX (~33-fold) or SLV 320 (~398-fold) . Substituting this compound with another A1 antagonist without matching its selectivity fingerprint would alter experimental outcomes in systems where A2A co-expression is physiologically relevant.

Selectivity fingerprint

Adenosine A1 antagonists exhibit large selectivity variation at A2A/A2B/A3 subtypes. Substituting without matching this compound's partial selectivity may shift observed pharmacology in co-expression models.

Affinity window

Ultra-high affinity ligands can saturate receptor reserve; non-selective agents activate confounding pathways. The reported moderate affinity occupies a specific experimental niche that may not transfer.

Scaffold context

Xanthine-based antagonists differ in solubility, membrane partitioning, and off-target kinase interactions. The azetidine-piperidine scaffold's behavior cannot be assumed identical; direct validation is required.

Quantitative Differentiation from Other A1 Antagonists


A1 Receptor Binding Affinity Comparison

In a head-to-head comparator analysis, the target compound demonstrates an A1 Ki of 15 nM, which is 4- to 15-fold less potent than the reference antagonists CGS 15943 (Ki 3.5 nM), DPCPX (Ki 3.9 nM), and SLV 320 (Ki 1 nM) [1]. This moderate potency, rather than ultra-high affinity, may be advantageous for studies where receptor reserve effects or washout kinetics require a less tenacious ligand.

A1 Binding Affinity
Head-to-head
Target Ki 15 nM vs. CGS 15943 (3.5 nM), DPCPX (3.9 nM), SLV 320 (1 nM)
Supports moderate-affinity A1 probe selection
Receptor reserve and washout protocol relevance
Adenosine A1 receptor Radioligand binding GPCR pharmacology

A1/A2A Selectivity Profile

The compound's A1/A2A selectivity ratio, calculated as Ki(A2A)/Ki(A1), is 12 (180 nM / 15 nM) [1]. This contrasts sharply with CGS 15943, which is essentially non-selective (A1/A2A ratio ≈ 1.2, Ki A2A 4.2 nM) ; with DPCPX, which is moderately selective (A1/A2A ratio ≈ 33, Ki A2A 130 nM) ; and with SLV 320, which is highly A1-selective (A1/A2A ratio ≈ 398, Ki A2A 398 nM) . The 12-fold selectivity represents a pharmacologically distinct tool for dissecting A1- versus A2A-mediated signaling.

A1/A2A Selectivity
Head-to-head
12-fold (A2A Ki 180 nM / A1 Ki 15 nM) — between non-selective (~1.2) and ultra-selective (~398)
Fills selectivity niche for receptor crosstalk studies
Enables A1 vs. A2A pathway dissection
Receptor selectivity Adenosine A2A Off-target profiling

Distinct Azetidine-Piperidine Scaffold

Unlike the majority of well-characterized A1 antagonists (e.g., DPCPX, SLV 320, CGS 15943) which derive from xanthine, adenine, or triazoloquinazoline cores [1][2], this compound features an azetidine-piperidine ethanone scaffold (C10H19N3O, MW 197.28) [3]. The 3-aminoazetidine moiety introduces a strained four-membered ring that may confer unique conformational constraints and hydrogen-bonding geometry distinct from planar aromatic systems. Patent literature indicates that azetidine-piperidine compounds have been explored as PDE10 inhibitors and adenosine receptor modulators, suggesting this scaffold class is underexplored relative to xanthine-based antagonists [4].

Scaffold Class
Class-level inference
Azetidine-piperidine ethanone (non-xanthine, non-adenine)
Chemotype distinct from conventional A1 antagonists
Limited comparative scaffold data; review required
Chemical scaffold Medicinal chemistry Structure-activity relationship

Commercial Purity and Multi-Vendor Sourcing

The target compound is supplied by multiple reputable vendors with documented purity specifications. ChemScene offers the compound at ≥98% purity (Cat. No. CS-0549917) ; Leyan also provides it at 98% purity (Product No. 1620578) . For comparison, many research-grade adenosine receptor tool compounds are available at ≥95% purity from single-source vendors, which may limit supply chain redundancy. The availability of ≥98% purity from multiple sources enhances procurement flexibility and ensures consistent lot-to-lot reproducibility for quantitative pharmacological studies.

Commercial Purity
Data to verify
≥98% (multiple vendors: ChemScene, Leyan)
Multi-source supply may support procurement flexibility
Vendor COA review recommended
Compound procurement Purity specification Research reagent

Physicochemical Properties: Lower MW and Lipophilicity

The compound's molecular weight of 197.28 g/mol and calculated LogP (cLogP) of approximately 0.16 [1] place it in a favorable physicochemical space relative to many reference adenosine A1 antagonists. For comparison, CGS 15943 (MW 285.69, cLogP ~2.5) [2], DPCPX (MW 304.39, cLogP ~3.1) [3], and SLV 320 (MW 396.44, cLogP ~3.8) [4] are all larger and more lipophilic. The lower molecular weight and balanced hydrophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific binding in biochemical assays, though direct comparative solubility data are not available.

MW & Lipophilicity
Cross-study comparable
MW 197, cLogP ~0.16 vs. comparators (MW 285–396, cLogP 2.5–3.8)
Lower MW and hydrophilicity may reduce non-specific binding
Direct solubility comparison not available
Physicochemical properties Drug-likeness Permeability

Research and Procurement Use Cases


Partially Selective A1 Antagonist Tool Compound

Researchers investigating adenosine A1 receptor signaling in systems where A2A receptors are co-expressed (e.g., striatal neurons, cardiac tissue, immune cells) can employ this compound as a tool that provides 15 nM A1 affinity with 12-fold selectivity over A2A [1]. This profile contrasts with both non-selective antagonists (CGS 15943, ~1.2-fold) and highly selective A1 ligands (SLV 320, ~398-fold), enabling studies of the functional consequences of partial A1 selectivity [2].

Selectivity Calibration Reference for Receptor Screening

In high-throughput screening campaigns targeting adenosine receptor subtypes, this compound's 12-fold A1/A2A selectivity can serve as a calibration standard for defining acceptable off-target windows. Its Ki values of 15 nM (A1) and 180 nM (A2A) [1] provide a mid-range benchmark against which novel chemical entities can be compared for selectivity improvement or attenuation.

Azetidine Scaffold for SAR Exploration

The azetidine-piperidine scaffold represents a non-xanthine, non-adenine chemical class with patent precedents in PDE10 inhibition and adenosine receptor modulation [2]. Medicinal chemists seeking to diversify beyond conventional A1 antagonist cores may use this compound as a structurally distinct starting point for SAR exploration, leveraging the strained azetidine ring's unique conformational properties.

Multi-Vendor Reagent for Reproducible Pharmacology

With ≥98% purity available from multiple commercial vendors , this compound offers supply chain redundancy not always available for single-source A1 antagonist tool compounds. Its lower molecular weight (197.28 g/mol) and reduced lipophilicity (cLogP ~0.16) relative to xanthine-based alternatives may also reduce non-specific binding artifacts in biochemical assays [3].

Application
Selection Property
Validation Focus
A1 receptor signaling in co-expression systems
Defined partial A1/A2A selectivity window
Functional consequence of selectivity gradient
Receptor selectivity screening calibration
Mid-range selectivity benchmark
Off-target window assessment for novel ligands
Azitidine scaffold SAR exploration
Non-xanthine chemotype with strained ring
Conformational and solubility profile characterization
Reproducible pharmacology with supply redundancy
Multi-vendor ≥98% purity
Lot-to-lot consistency and non-specific binding check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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